molecular formula C12H17NO2 B14725743 1,3,5-Triethyl-2-nitrobenzene CAS No. 13402-30-7

1,3,5-Triethyl-2-nitrobenzene

Cat. No.: B14725743
CAS No.: 13402-30-7
M. Wt: 207.27 g/mol
InChI Key: NDBCPIJMCJBZGX-UHFFFAOYSA-N
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Description

1,3,5-Triethyl-2-nitrobenzene is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzene, where three ethyl groups and one nitro group are substituted at the 1, 3, 5, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triethyl-2-nitrobenzene can be synthesized through the nitration of 1,3,5-triethylbenzene. The process involves the reaction of 1,3,5-triethylbenzene with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, flow rate, and reagent concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triethyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 1,3,5-Triethyl-2-aminobenzene.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1,3,5-Triethyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-triethyl-2-nitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can participate in redox reactions, while the ethyl groups can influence the compound’s hydrophobic interactions and binding affinity with various targets. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triethyl-2-nitrobenzene is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.

Properties

CAS No.

13402-30-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1,3,5-triethyl-2-nitrobenzene

InChI

InChI=1S/C12H17NO2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3

InChI Key

NDBCPIJMCJBZGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)[N+](=O)[O-])CC

Origin of Product

United States

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